Ent-Edoxaban-d6
Description
Significance of Deuterium (B1214612) Incorporation in Drug Discovery and Development
Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug discovery. nih.gov The substitution of hydrogen with deuterium, known as deuteration, is a subtle modification that can have a profound impact on a drug's metabolic stability. nih.gov This is because the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. For metabolic processes that involve the breaking of this bond, the increased bond strength can slow down the rate of metabolism. researchgate.net This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, potentially reducing the required dose and frequency of administration. nih.govsymeres.com The first deuterated drug, deutetrabenazine, was approved in 2017, demonstrating the clinical viability of this approach. nih.gov
Rationale for Isotopic Analogues in Academic Research
Isotopically labeled analogues of drug compounds are indispensable tools in academic and industrial research. researchgate.net They serve as ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. crimsonpublishers.com By using a known concentration of a labeled analogue, researchers can accurately quantify the concentration of the unlabeled drug in biological samples, correcting for variations that may occur during sample preparation and analysis. crimsonpublishers.com This is crucial for understanding a drug's behavior in the body and for ensuring the reliability of research findings. nih.gov Furthermore, these analogues are vital for studying metabolic pathways, helping to differentiate between the drug and its metabolites from endogenous compounds. vulcanchem.com
Overview of Ent-Edoxaban-d6 as a Research Tool
This compound is the deuterated enantiomer of Edoxaban (B1671109), an anticoagulant medication. vulcanchem.com Enantiomers are molecules that are mirror images of each other. While chemically identical in an achiral environment, they can have different biological activities. vulcanchem.com this compound serves as a critical research tool for several reasons. It is used as an internal standard in bioanalytical methods to accurately quantify Edoxaban in biological matrices. vulcanchem.com Its primary application lies in stereoselective analysis, allowing researchers to study the differences in metabolism, absorption, and distribution between the two enantiomers of Edoxaban. vulcanchem.com This is essential for understanding the complete pharmacological profile of the drug. The deuterium labeling also facilitates the tracking of metabolic pathways and the identification of potential chiral impurities in drug formulations. vulcanchem.com
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C24H24D6ClN7O4S |
| Molecular Weight | 554.09 g/mol |
| Synonyms | "N-(5-Chloropyridin-2-yl)-N'-[(1R,2S,4R)-4-[(dimethylamino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide-d6; Edoxaban Impurity I-d6;" |
| Physical Appearance | Not specified in available results |
| Solubility | Not specified in available results |
This data is compiled from multiple sources. clearsynth.comlgcstandards.com
Properties
Molecular Formula |
C₂₄H₂₄D₆ClN₇O₄S |
|---|---|
Molecular Weight |
554.09 |
Synonyms |
N-(5-Chloropyridin-2-yl)-N’-[(1R,2S,4R)-4-[(dimethylamino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide-d6; Edoxaban Impurity I-d6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of Ent Edoxaban D6
Methodologies for Deuterium (B1214612) Incorporation in Edoxaban (B1671109) Derivatives
The introduction of deuterium into organic molecules can be achieved through various methods. For a complex molecule like Edoxaban, the choice of method depends on the desired position of the deuterium labels, the stability of the starting materials and intermediates, and the need to maintain stereochemical integrity.
General Methodologies for Deuterium Incorporation:
| Methodology | Description | Applicability to Edoxaban Derivatives |
| Acid- or Base-Catalyzed Hydrogen-Deuterium Exchange | This method involves the exchange of protons with deuterons from a deuterium source (e.g., D₂O, deuterated acids or bases) at labile C-H bonds, often adjacent to carbonyl groups or on aromatic rings. | This method could potentially be used to deuterate certain positions on the edoxaban scaffold, but may lack the specific regioselectivity required and could lead to unwanted side reactions or racemization. |
| Metal-Catalyzed Deuteration | Transition metals like iridium, palladium, rhodium, and ruthenium can catalyze the direct exchange of hydrogen for deuterium from a deuterium source (e.g., D₂ gas, D₂O). This can be a highly efficient method for deuterating specific positions, such as aromatic or heterocyclic rings. | This could be a viable method for deuterating the aromatic or heterocyclic rings of edoxaban, but may not be suitable for introducing the d6-label on the dimethylcarbamoyl group. |
| Reduction with Deuterated Reagents | Deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), can be used to introduce deuterium by reducing functional groups like esters, carboxylic acids, or amides. | This method is not directly applicable for the d6-labeling of the dimethylcarbamoyl group in Edoxaban. |
| Use of Deuterated Building Blocks | This is often the most precise method for introducing deuterium at specific, non-labile positions. It involves synthesizing a key intermediate that already contains the deuterium labels and then incorporating this intermediate into the final molecule. | This is the most likely and efficient method for the synthesis of Ent-Edoxaban-d6, where a deuterated form of dimethylamine (B145610) or a related reagent is used. |
For the specific case of this compound, the deuterium labels are on the N,N-dimethyl groups. Therefore, the most logical and widely used strategy is the introduction of a deuterated dimethylcarbamoyl group using a deuterated precursor.
Synthesis Pathways and Reaction Conditions for this compound
A specific, detailed synthetic pathway for this compound has not been published in the peer-reviewed literature. However, a plausible route can be constructed based on the known synthesis of the non-deuterated enantiomer, Ent-Edoxaban (also referred to as the RSR isomer), and established methods for introducing a deuterated dimethylcarbamoyl group. The synthesis of the various stereoisomers of edoxaban has been described in the patent literature. google.com
The synthesis of this compound would likely follow a convergent approach, where three key intermediates are synthesized separately and then coupled together. The key intermediates for the synthesis of the edoxaban backbone are:
A stereochemically pure cyclohexanediamine (B8721093) derivative.
A thiazolopyridine carboxylic acid derivative.
A chloropyridine derivative.
The deuterium labeling would be introduced during the synthesis of the chiral cyclohexanediamine intermediate. A plausible synthetic scheme is outlined below:
Plausible Synthetic Pathway for this compound:
| Step | Reaction | Reagents and Conditions |
| 1. Synthesis of d6-Dimethylamine Hydrochloride | Several methods exist for the synthesis of d6-dimethylamine hydrochloride. One common method involves the reaction of a suitable precursor with a deuterated methylating agent. For example, Boc-protected benzylamine (B48309) can be reacted with a deuterated methylation reagent, followed by deprotection. google.com Another method involves the hydrolysis of deuterated dimethylaminomethyl acetate, which can be prepared from trimethylamine (B31210) N-oxide and acetic anhydride. cdnsciencepub.com | Varies depending on the chosen method. For the Boc-benzylamine route, a deuterated methylation reagent (e.g., deuterated methyl iodide) and a base are used, followed by hydrogenolysis to remove the benzyl (B1604629) group. google.com |
| 2. Formation of d6-Dimethylcarbamoyl Chloride | d6-Dimethylamine hydrochloride can be converted to d6-dimethylcarbamoyl chloride by reaction with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. wikipedia.org | Phosgene or a phosgene equivalent, typically in an inert solvent. |
| 3. Synthesis of the Chiral Cyclohexanediamine Intermediate with Deuterium Labeling | The synthesis of the key chiral cyclohexanediamine intermediate with the (1R,2S,4R) stereochemistry is a multi-step process, often starting from a chiral starting material or involving a chiral resolution step. The d6-dimethylcarbamoyl group would be introduced by reacting a suitable amine precursor with the d6-dimethylcarbamoyl chloride prepared in the previous step. The synthesis of the non-deuterated (1R, 2S, 4R) intermediate has been described. google.com | The reaction conditions for the amidation step would typically involve the use of a base to neutralize the HCl generated. |
| 4. Coupling of Intermediates | The deuterated chiral cyclohexanediamine intermediate is then coupled with the thiazolopyridine carboxylic acid derivative and the chloropyridine derivative to form the final this compound molecule. This is typically a multi-step process involving amide bond formation. A patent describes the coupling of the non-deuterated RSR isomer using EDCI and HOBT as coupling agents in DMF. google.com | Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide). google.com |
| 5. Purification | The final product, this compound, would be purified using techniques such as column chromatography and/or recrystallization to achieve high chemical and isotopic purity. | Standard purification techniques. |
Characterization of Isotopic Purity and Enrichment
The characterization of this compound is crucial to ensure its suitability as an internal standard. The key parameters to be determined are its chemical purity, isotopic purity, and the degree of deuterium enrichment.
Analytical Techniques for Characterization:
| Technique | Purpose | Typical Findings for this compound |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound and to separate it from other stereoisomers. Chiral HPLC methods are necessary to distinguish this compound from Edoxaban-d6 (B570406) and other diastereomers. patsnap.comapacsci.comresearchgate.net | Chemical purity is typically reported to be high, often ≥98%. caymanchem.com Chiral HPLC confirms the enantiomeric identity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the deuterated compound and to determine the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a precise mass measurement. Fragmentation patterns can also help to confirm the location of the deuterium atoms. vulcanchem.com | The molecular weight of this compound is approximately 554.1 g/mol . Mass spectrometry is used to confirm that the isotopic enrichment is high, with deuterated forms (d1-d6) typically being ≥99% and the non-deuterated (d0) form being ≤1%. caymanchem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry of the compound. ¹H NMR and ¹³C NMR are standard techniques. The absence of signals for the methyl protons of the dimethylcarbamoyl group in the ¹H NMR spectrum, and the characteristic triplet pattern for the deuterated carbon in the ¹³C NMR spectrum, confirm the location of the deuterium labels. vulcanchem.comresearchgate.net | NMR spectroscopy confirms the (1R,2S,4R) stereochemistry and the location of the six deuterium atoms on the dimethylcarbamoyl group. vulcanchem.com |
Summary of Characterization Data for this compound:
| Property | Value/Method | Reference |
| Chemical Formula | C₂₄H₂₄D₆ClN₇O₄S | caymanchem.com |
| Molecular Weight | ~554.1 g/mol | caymanchem.com |
| Stereochemistry | (1R,2S,4R) | vulcanchem.com |
| Chemical Purity | ≥98% (as determined by HPLC) | caymanchem.com |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d6); ≤1% d0 | caymanchem.com |
| Analytical Techniques | HPLC, Mass Spectrometry, NMR Spectroscopy | vulcanchem.compatsnap.comresearchgate.net |
Advanced Analytical Methodologies Employing Ent Edoxaban D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological matrices. Ent-Edoxaban-d6 plays a pivotal role in these applications, particularly for the analysis of Edoxaban (B1671109).
Development of Robust Quantification Methods
The development of robust quantification methods is essential for pharmacokinetic and toxicokinetic studies. europa.eu this compound is instrumental in creating and validating these methods for Edoxaban and its metabolites. nih.govtandfonline.com LC-MS/MS methods are preferred for their high sensitivity and specificity in detecting drug levels. mdpi.comle.ac.uk
Researchers have successfully developed and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to simultaneously quantify Edoxaban and its active metabolite, M4, in human plasma. nih.gov These methods are designed to be rapid, with total run times as short as six minutes, and are validated according to regulatory guidelines. nih.gov The use of a deuterated internal standard like this compound is crucial for correcting variability during sample preparation and analysis. asm.org
A key aspect of these methods is the sample preparation, which often involves protein precipitation followed by solid-phase extraction to isolate the analytes and internal standards from the plasma matrix. researchgate.net Chromatographic separation is typically achieved using a C18 column with a gradient elution. researchgate.netijpsdronline.com
The table below summarizes typical parameters for an LC-MS/MS method for Edoxaban quantification.
Table 1: Typical LC-MS/MS Method Parameters for Edoxaban Quantification
| Parameter | Value |
|---|---|
| Chromatography | UHPLC |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 3 - 20 µL |
| Mass Spectrometry | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Internal Standard | this compound |
This table presents a generalized summary of parameters from multiple sources and may not reflect a single specific study.
Method Validation Protocols for Bioanalytical Assays
For a bioanalytical method to be considered reliable, it must undergo a rigorous validation process. europa.eu This process ensures the method is accurate, precise, and specific for its intended use. tandfonline.comresearchgate.netijpsdronline.com The validation of these assays follows strict international guidelines. mdpi.com
Validation parameters typically include:
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.govasm.org
Calibration Curve: Demonstrating a linear relationship between the concentration of the analyte and the instrument response over a defined range. asm.org
Recovery: The efficiency of the extraction process. researchgate.netijpsdronline.com
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.govresearchgate.netijpsdronline.com
The use of a deuterated internal standard like this compound is highly beneficial in these validation studies as it helps to compensate for variations in extraction, injection, and ionization, leading to more robust and reliable results. asm.orgnih.gov
Table 2: Example of Validation Results for an LC-MS/MS Assay of Edoxaban
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 500 ng/mL |
| Intra-day Precision (RSD) | <10.5% |
| Inter-day Precision (RSD) | <10.5% |
| Accuracy | 85.9% - 112.8% |
| Extraction Recovery | >80% |
This table is a composite of findings from various studies and represents typical acceptance criteria. osf.ioresearchgate.netnii.ac.jp
Role as an Internal Standard in High-Throughput Analysis
In high-throughput analysis, where a large number of samples are processed in a short period, the use of a reliable internal standard is paramount. le.ac.uk this compound, as a stable isotope-labeled internal standard, is ideally suited for this role in the quantification of Edoxaban. vulcanchem.comcaymanchem.com
The key advantages of using a deuterated internal standard like this compound include:
Co-elution with the Analyte: It has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring it experiences similar matrix effects. texilajournal.com
Compensation for Matrix Effects: It effectively corrects for ion suppression or enhancement, which can be a significant source of variability in LC-MS/MS analysis. asm.orgtexilajournal.com
Improved Accuracy and Precision: Its use leads to more accurate and precise quantification, which is critical for clinical and research applications. texilajournal.com
Robustness in Automated Systems: The reliability of deuterated standards makes them suitable for automated and high-throughput workflows. osf.ionih.gov
The distinct mass difference between this compound and Edoxaban allows for their simultaneous detection and quantification by the mass spectrometer, without interfering with each other's signals. vulcanchem.com This makes it an essential component in developing fast and efficient bioanalytical methods. le.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
While LC-MS/MS is the more common technique for the analysis of non-volatile compounds like Edoxaban, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for certain applications, particularly for the analysis of volatile impurities or degradation products. dntb.gov.uagoogle.comgoogle.com However, the direct analysis of Edoxaban by GC-MS is challenging due to its low volatility and thermal instability. Derivatization would likely be required to make it suitable for GC-MS analysis. This compound could serve as an internal standard in such a method, provided it undergoes the same derivatization reaction as the analyte. caymanchem.com
Detection and Characterization of Isomer and Impurity Profiles Utilizing Deuterated Standards
The manufacturing process of complex pharmaceutical compounds like Edoxaban can result in the formation of various impurities, including stereoisomers. researchgate.netgoldncloudpublications.com Regulatory agencies require the identification and control of these impurities to ensure the safety and efficacy of the drug product.
This compound, as a stereoisomer of Edoxaban-d6 (B570406), is a valuable tool in the development of analytical methods to separate and identify these chiral impurities. vulcanchem.compharmaffiliates.com Chiral HPLC methods can be developed to differentiate between the various stereoisomers of Edoxaban based on their different retention times on a chiral stationary phase. vulcanchem.comresearchgate.netgoldncloudpublications.com
In these methods, this compound can be used as a reference standard to confirm the identity of specific enantiomeric or diastereomeric impurities. vulcanchem.com Furthermore, in LC-MS/MS analysis, the known mass shift of the deuterated standard helps in distinguishing it from other isobaric impurities. The fragmentation patterns of this compound can also be compared to those of potential impurities to aid in their structural elucidation. nih.govdaicelpharmastandards.com
The use of deuterated standards is also beneficial in identifying and quantifying process-related impurities and degradation products. nih.gov By spiking a sample with a known amount of the deuterated standard, the concentration of impurities can be accurately determined, even at very low levels.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Edoxaban |
| Edoxaban-d6 |
| Edoxaban metabolite M4 |
| Apixaban |
| Rivaroxaban |
| Dabigatran |
| Ertapenem |
| Mycophenolic acid |
| Cyclosporine A |
| Tacrolimus |
| Sirolimus |
| Everolimus |
| Vitamin K1 |
| Vitamin K1 2,3-epoxide |
| Warfarin |
| Olaparib |
| Atorvastatin |
| 2-hydroxy Atorvastatin |
| 4-hydroxy Atorvastatin |
| Atorvastatin-D5 |
| 2-hydroxy Atorvastatin-D5 |
| 4-hydroxy Atorvastatin-D5 |
| Diazepam |
| Chloramphenicol |
| Prednisolone |
| Carbamazepine |
Pharmacokinetic Research Applications of Ent Edoxaban D6 in Preclinical Models
Elucidation of Drug Disposition Pathways (Absorption, Distribution, Excretion) Using Deuterated Tracers
In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is fundamental. Deuterated compounds, such as Ent-Edoxaban-d6, serve as invaluable tools in these investigations. Stable isotope labeled (SIL) analogs are considered the most suitable internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacanthusresearch.com Their use is recommended by regulatory agencies because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they can effectively compensate for variability during sample extraction and analysis. researchgate.netacanthusresearch.com
This compound, the deuterated enantiomer of Edoxaban (B1671109), is employed as a tracer to delineate the metabolic fate and disposition of Edoxaban. vulcanchem.commedchemexpress.com The deuterium (B1214612) labels provide a higher mass, allowing mass spectrometry to distinguish the tracer from the endogenous, non-labeled drug and its metabolites. acanthusresearch.com This enables precise tracking of the drug's journey through a biological system. vulcanchem.com
Research on Edoxaban has established its key pharmacokinetic characteristics. Following oral administration, it is absorbed from the upper gastrointestinal tract, reaching peak plasma concentrations in 1-2 hours, with an absolute bioavailability of approximately 62%. nih.govresearchgate.netd-nb.info The drug is eliminated via multiple pathways, with renal clearance accounting for about 50% of its total clearance, while metabolism and biliary secretion handle the remainder. nih.govd-nb.info Using this compound allows researchers to confirm and quantify the contributions of these different pathways. For instance, by analyzing urine and feces samples from preclinical models administered Edoxaban and traced with this compound, the precise rates and routes of excretion can be determined. The stability of the deuterium label is critical; it must be positioned on non-exchangeable sites to prevent loss or replacement by protons from solvents or biological matrices. acanthusresearch.com
Table 1: Key Pharmacokinetic Parameters of Edoxaban Investigated Using Deuterated Tracers
| Parameter | Value (Healthy Subjects) | Significance in Disposition Studies |
| Bioavailability | ~62% nih.govresearchgate.net | Quantifies the fraction of an oral dose that reaches systemic circulation. |
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours nih.govd-nb.info | Indicates the rate of drug absorption. |
| Terminal Elimination Half-Life (t½) | 10–14 hours nih.govd-nb.info | Determines the time required for the drug concentration to decrease by half. |
| Total Clearance (CL/F) | ~22 L/h nih.gov | Measures the rate of drug removal from the body. |
| Renal Clearance | ~11 L/h nih.gov | Represents the portion of total clearance attributable to the kidneys. |
| Volume of Distribution (Vd) | ~107 L nih.gov | Indicates the extent of drug distribution into body tissues. |
Investigation of Ex Vivo Pharmacokinetic Profiles
Ex vivo pharmacokinetic studies involve the analysis of biological samples (e.g., blood, plasma, tissues) taken from a subject after the administration of a drug. These studies are crucial for constructing concentration-time profiles, which underpin the understanding of a drug's behavior in the body. The accuracy of these profiles depends entirely on the reliability of the bioanalytical method used for quantification.
The use of a deuterated internal standard like this compound is a cornerstone of robust ex vivo analysis. bioanalysis-zone.comnih.gov In a typical LC-MS/MS assay, a known, constant amount of this compound is added to every calibration standard, quality control sample, and study sample before processing. bioanalysis-zone.com Because this compound behaves almost identically to Edoxaban during extraction, chromatography, and ionization, the ratio of the analyte's mass spectrometric response to the internal standard's response remains constant even if there are variations in sample handling or matrix effects. researchgate.netacanthusresearch.com This internal control corrects for potential errors, leading to highly reproducible and accurate measurements of Edoxaban concentrations in the biological samples. bioanalysis-zone.com
The choice of the internal standard is one of the most challenging and critical steps in bioanalytical method development. researchgate.netnih.gov The ideal SIL internal standard must be of high purity, with minimal presence of the unlabeled analyte, to avoid contributing to the analyte's signal, especially at the lower limit of quantification (LLOQ). bioanalysis-zone.comtandfonline.com The stability of the deuterium labels is also paramount, as any exchange of deuterium for protons in the ex vivo matrix would compromise the standard's utility. acanthusresearch.com
Table 2: Illustrative Data from an Ex Vivo Plasma Sample Analysis
| Sample Type | Analyte (Edoxaban) Peak Area | Internal Standard (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 250 | 1,050,000 | 0.0002 | Not Detected |
| LLOQ Standard | 10,500 | 1,025,000 | 0.0102 | 1.0 |
| Study Sample 1 (2h post-dose) | 850,000 | 1,030,000 | 0.8252 | 81.3 |
| Study Sample 2 (8h post-dose) | 275,000 | 995,000 | 0.2764 | 27.2 |
| Quality Control (Mid) | 515,000 | 1,010,000 | 0.5099 | 50.5 (within 15% of nominal) |
Application in Population Pharmacokinetic Modeling (Methodological Aspects)
The use of this compound as an internal standard is a critical methodological aspect that ensures the high quality of the input data for these models. By providing precise and accurate quantification of Edoxaban in sparse samples (few samples per patient) collected from large clinical trials, the bioanalytical method underpins the entire modeling process. bioanalysis-zone.comnih.gov PopPK analysis pools this data to describe the typical drug concentration-time profile in the population and the inter-individual variability around it. europa.eu
Table 3: Methodological Aspects of Edoxaban Population PK Modeling
| Modeling Aspect | Description | Role of Deuterated Standard |
| Structural Model | A linear two-compartment model with first-order absorption and a lag time is often used to describe the data. researchgate.netnih.gov | Ensures accurate concentration-time data to define the absorption and disposition phases of the model. |
| Data Source | Sparse concentration data from many patients are pooled with dense data from smaller phase 1 studies. researchgate.netnih.gov | Enables reliable quantification even with limited sample volumes and varied collection times. |
| Covariate Analysis | Identifies patient factors that explain inter-individual variability, such as body weight and creatinine (B1669602) clearance. researchgate.netnih.gov | Provides precise exposure metrics (e.g., AUC, Cmax) needed to establish significant relationships with covariates. |
| Parameter Estimation | Non-linear mixed-effects modeling estimates typical population parameters (e.g., CL/F, Vc/F) and their variability. europa.eu | Reduces analytical noise, allowing for more accurate and precise estimation of PK parameters. |
Metabolism Research Utilizing Ent Edoxaban D6
Identification and Quantification of Metabolites in Biological Matrices
The accurate identification and quantification of drug metabolites in complex biological matrices like plasma and urine are critical for pharmacokinetic and metabolic studies. Deuterated compounds are invaluable as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their chemical similarity to the analyte and their distinct mass, which allows for precise quantification. medchemexpress.comcaymanchem.com
The role of Ent-Edoxaban-d6 extends beyond that of a typical internal standard. As the enantiomer of Edoxaban-d6 (B570406), it is particularly crucial for developing stereoselective analytical methods. vulcanchem.com Such methods are essential to differentiate and quantify the individual enantiomers of edoxaban (B1671109) and their respective metabolites, allowing for the study of stereoselectivity in drug absorption, distribution, and metabolism. vulcanchem.com
Table 1: Example Parameters for LC-MS/MS Quantification of Edoxaban and Metabolites
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | SCIEX API 4000/5000 triple quadrupole mass spectrometer with TurboIonSpray source | researchgate.netd-nb.info |
| Internal Standards | d6-edoxaban, d3-M4 | researchgate.netd-nb.info |
| Extraction Method | Solid-Phase Extraction (Oasis MCX) | researchgate.netd-nb.info |
| Chromatography | Gradient chromatography using a phenyl column | researchgate.netd-nb.info |
| Monitored Transitions | Edoxaban: m/z 550.4 → 366.3; d6-edoxaban: m/z 556.4 → 372.3 | d-nb.info |
| Monitored Transitions | M-4 Metabolite: m/z 521.4 → 339.3; d3-M4: m/z 524.4 → 342.3 | d-nb.info |
| Lower Limit of Quantification | Edoxaban: 0.764 ng/mL; M-4: 0.0792 ng/mL | d-nb.info |
Tracing Metabolic Pathways and Biotransformation Mechanisms
Understanding how a drug is transformed in the body is key to predicting its behavior. Studies with radiolabeled edoxaban ([14C]edoxaban) have shown that it is eliminated through multiple pathways, including renal and biliary excretion, as well as metabolism. d-nb.inforesearchgate.netnih.gov Unchanged edoxaban is the most abundant component found in plasma, feces, and urine. researchgate.netnih.gov Metabolism accounts for a smaller fraction of its elimination, with the primary biotransformation being hydrolysis by the enzyme carboxylesterase 1 to form the M4 metabolite. researchgate.netfda.gov
The use of This compound provides a sophisticated method for dissecting these processes with stereochemical precision. The deuterium (B1214612) labeling acts as a stable isotopic tracer, enabling researchers to track the metabolic fate of this specific enantiomer and clearly distinguish its metabolites from endogenous compounds in biological samples. vulcanchem.com By comparing the metabolic products of this compound with those of its diastereomer, Edoxaban-d6, researchers can investigate the enantioselective metabolism of the drug, revealing whether different stereoisomers are processed through different biotransformation pathways or at different rates. vulcanchem.com
Table 2: Major Known Metabolites of Edoxaban
| Metabolite Name | Formation Pathway | Relative Plasma Exposure | Source |
|---|---|---|---|
| Unchanged Edoxaban | N/A (Parent Drug) | Most abundant species | researchgate.netnih.gov |
| M4 | Hydrolysis via carboxylesterase 1 | <10% of parent drug exposure | researchgate.netresearchgate.net |
| 4CA-EDX | 4-carboxylic acid form | Lower than parent drug | nii.ac.jp |
| ND-EDX | N-desmethyl form | Lower than parent drug | nii.ac.jp |
Assessment of Metabolic Stability and In Vitro Metabolic Studies
Metabolic stability is a critical parameter evaluated early in drug discovery, as it determines a drug's half-life and potential for accumulation. In vitro studies using systems like human liver microsomes are standard for assessing how quickly a compound is metabolized by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. plos.org
Deuteration is a well-established strategy to improve a drug's metabolic stability. juniperpublishers.com By selectively replacing hydrogen atoms with deuterium at sites of metabolic attack, the chemical bond is strengthened. juniperpublishers.com This can significantly slow down the rate of metabolic reactions, thereby reducing systemic clearance and increasing the biological half-life of the compound. juniperpublishers.com The potential clinical benefit is the ability to maintain therapeutic exposure with potentially lower or less frequent dosing. juniperpublishers.com
While specific metabolic stability data for This compound is not publicly available, its purpose in this context is clear. By incubating this compound and its non-deuterated counterpart in in vitro metabolic systems (e.g., liver microsomes or hepatocytes) and comparing their rates of disappearance, researchers can directly quantify the impact of deuterium substitution on the metabolic stability of this specific enantiomer.
Investigation of Deuterium Isotope Effects on Metabolism
The substitution of hydrogen with deuterium can profoundly influence a drug's metabolic profile through a phenomenon known as the kinetic deuterium isotope effect (KIE). medchemexpress.comjuniperpublishers.com
The KIE arises because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. juniperpublishers.com Many metabolic reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step. plos.orgnih.gov When a deuterium atom is present at this position, more energy is required to break the bond, which slows down the reaction rate. nih.gov The presence of a significant primary KIE is considered strong evidence that C-H bond cleavage is a critical, rate-determining part of the metabolic process. nih.gov
In the context of This compound , if its metabolism involves a CYP-mediated oxidation where C-H bond cleavage is the slow step, the deuteration in its structure would be expected to decrease the rate of that specific metabolic reaction. This allows researchers to probe the mechanisms of enzyme kinetics and identify which metabolic pathways are sensitive to isotope effects. plos.org
This phenomenon has important implications, as it can be leveraged to either decrease the formation of a toxic metabolite or, conversely, increase the formation of a desired active metabolite. juniperpublishers.com Studies utilizing This compound would involve a comparative metabolic analysis against its non-deuterated enantiomer. By identifying and quantifying the full spectrum of metabolites for both compounds, researchers can determine if the deuterium substitution in this compound leads to metabolic switching and characterize the resulting changes in the drug's biotransformation profile.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Edoxaban |
| Edoxaban-d6 |
| 4CA-EDX |
| ND-EDX |
| M4 (Edoxaban Metabolite) |
| d3-M4 |
| [14C]edoxaban |
Preclinical Research Applications of Ent Edoxaban D6
In Vitro Mechanistic Studies
In vitro studies are crucial for elucidating the mechanism of action of a compound. However, due to its established pharmacological inactivity, ent-Edoxaban-d6 is not utilized in mechanistic studies designed to assess therapeutic effects.
Enzyme Inhibition Assays (e.g., Factor Xa)
Enzyme inhibition assays are fundamental for determining the potency of a drug against its target. For anticoagulants like Edoxaban (B1671109), the key assay is the inhibition of Factor Xa (FXa). The pharmacologically active Edoxaban is a potent inhibitor of FXa, with a reported inhibition constant (Ki) of 0.561 nM for free FXa. remedypublications.commedchemexpress.commedchemexpress.com
In contrast, ent-Edoxaban, being the inactive enantiomer, does not demonstrate significant inhibition of Factor Xa. researchgate.netgoldncloudpublications.com Consequently, this compound is not used in these assays to evaluate anticoagulant activity. Its primary role in analytical chemistry is as an internal standard for the quantification of the inactive ent-Edoxaban impurity in drug batches, ensuring the stereochemical purity of the active Edoxaban.
Table 1: Factor Xa Inhibition Data for Edoxaban
This table presents data for the active ingredient Edoxaban to provide context, as no inhibitory activity is reported for ent-Edoxaban.
Cell-Based Assays for Compound Activity Assessment
Cell-based assays are employed to understand a compound's effect in a more complex biological environment. For anticoagulants, these can include assays measuring prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in plasma. Edoxaban demonstrates a concentration-dependent prolongation of these clotting times. nih.gov
As ent-Edoxaban is pharmacologically inactive, it does not exert an anticoagulant effect in these cell-based systems. researchgate.netgoldncloudpublications.com Therefore, this compound is not utilized for assessing anticoagulant activity in such assays.
In Vivo Research Models (Non-Clinical, Mechanistic)
In vivo models are essential for understanding a drug's behavior within a living organism. However, the application of this compound in such models is limited to its use as an analytical tool rather than a compound for mechanistic investigation.
Tracer Studies in Animal Models for Biodistribution
Deuterium-labeled compounds are frequently used as tracers in biodistribution studies to track the absorption, distribution, metabolism, and excretion (ADME) of a drug. While Edoxaban has undergone extensive in vivo testing in various animal models to establish its pharmacokinetic and pharmacodynamic profiles pmda.go.jp, there is no evidence of similar studies being conducted for this compound to assess its biodistribution as a therapeutic agent.
The use of this compound in in vivo studies is primarily as an internal standard in pharmacokinetic analyses of the active drug, Edoxaban. By adding a known quantity of this compound to biological samples, researchers can accurately quantify the levels of Edoxaban and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This is critical for understanding the stereoselective metabolism and disposition of Edoxaban, but it does not involve studying the biodistribution of this compound for any therapeutic purpose.
Table 2: Compound Names Mentioned
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the confirmation of stereochemistry and the precise location of isotopic labels. vulcanchem.com For ent-Edoxaban-d6, NMR analysis is crucial for verifying both the inverted stereochemistry at its chiral centers and the position of the six deuterium (B1214612) atoms. vulcanchem.com
The deuterium labels within this compound are strategically placed on the two methyl groups of the dimethylcarbamoyl moiety. vulcanchem.com This specific labeling results in distinctive patterns in the NMR spectrum, which differentiate it from its non-deuterated counterpart and its d6-diastereomer. vulcanchem.com The absence of proton signals corresponding to these methyl groups in the ¹H NMR spectrum, coupled with the appearance of characteristic signals in the ²H (Deuterium) NMR spectrum, provides direct evidence of successful deuteration at the intended sites.
Table 1: Key NMR Insights for this compound
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| ¹H NMR | Proton environment and connectivity | Confirms the absence of protons at the deuterated methyl positions. |
| ²H NMR | Deuterium location | Directly observes the deuterium signals, confirming the site of labeling. |
| ¹³C NMR | Carbon framework | Verifies the overall carbon skeleton of the molecule. |
| Chiral NMR | Stereochemical configuration | Distinguishes between this compound and Edoxaban-d6 (B570406). uff.brunipi.it |
| 2D NMR (COSY, HSQC) | Atom connectivity | Confirms the structural integrity and assignment of signals. |
Mass Spectrometry for Isotopic Labeling Verification and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the molecular formula, C₂₄H₂₄D₆ClN₇O₄S. vulcanchem.com The expected monoisotopic mass of this compound is approximately 553.215 amu, which is 6 mass units higher than the non-deuterated enantiomer, confirming the presence of the six deuterium atoms. vulcanchem.com
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, the location of the deuterium labels can be further corroborated. The fragmentation pattern of this compound is expected to be similar to that of Edoxaban (B1671109), with key fragment ions showing a mass shift corresponding to the deuterated dimethylcarbamoyl group. vulcanchem.commdpi.com This analysis helps to confirm that the deuterium labels are intact and located at the intended positions within the molecule. The use of deuterated internal standards, such as Edoxaban-d6, is a common practice in quantitative LC-MS/MS bioanalytical methods to ensure accuracy and precision. researchgate.netinnovareacademics.in
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₂₄H₂₄D₆ClN₇O₄S | Defines the elemental composition. vulcanchem.com |
| Molecular Weight | ~554.09 g/mol | Reflects the mass of the most common isotopes. vulcanchem.com |
| Accurate Mass | ~553.215 amu | Confirms the molecular formula and deuterium incorporation. vulcanchem.com |
| Isotopic Purity | Typically ≥98% | Ensures the compound is suitable for use as an internal standard. |
Infrared and Raman Spectroscopy for Structural Insights
The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups, such as C=O (carbonyl), N-H (amine and amide), C-N, and C-S stretching vibrations. researchgate.net The deuteration of the methyl groups is expected to cause a shift in the C-D stretching and bending vibrations to lower frequencies compared to the C-H vibrations in the non-deuterated compound. This shift provides another point of confirmation for the isotopic labeling.
Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, which can be used for identification and to confirm the presence of key structural motifs. While detailed spectral data for this compound is not widely published, the analysis would follow standard principles of vibrational spectroscopy, comparing the spectrum to that of the non-deuterated Edoxaban to identify the effects of deuteration and confirm structural integrity.
Table 3: Expected Vibrational Spectroscopy Features for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shifts (cm⁻¹) |
| N-H (Amide/Amine) | 3200-3400 | 3200-3400 |
| C=O (Amide, Oxamide) | 1650-1750 | 1650-1750 |
| C-N | 1200-1350 | 1200-1350 |
| C-D (Deuterated Methyl) | 2100-2250 (stretch), 900-1200 (bend) | 2100-2250 (stretch) |
| Aromatic C=C | 1450-1600 | 1450-1600 |
Emerging Research Directions and Methodological Innovations
Integration of Ent-Edoxaban-d6 in Multi-Analyte Quantification Panels
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized clinical and pharmaceutical analysis by allowing for the simultaneous measurement of multiple compounds in a single run. In this context, this compound serves as an ideal internal standard for the quantification of Edoxaban (B1671109) within multi-analyte panels. These panels are increasingly used in therapeutic drug monitoring and adherence testing for patients with cardiovascular diseases who are often on complex medication regimens. amazonaws.com
The inclusion of a stable isotope-labeled internal standard like this compound for each target analyte is critical. It corrects for variability during sample preparation (e.g., extraction efficiency) and for matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision of the quantitative results. amerigoscientific.com A study focused on developing methods for high-throughput testing of patient adherence to cardiovascular medications utilized edoxaban-d6 (B570406) as an internal standard in an LC-MS/MS assay. amazonaws.com This approach allows clinicians to obtain a comprehensive and accurate picture of a patient's medication intake, which is crucial for effective management of their condition.
| Analyte Class | Target Drug Examples | Corresponding Internal Standard | Primary Application |
|---|---|---|---|
| Direct Oral Anticoagulants (DOACs) | Edoxaban, Rivaroxaban | This compound, Rivaroxaban-d4 | Therapeutic Drug Monitoring, Adherence Testing |
| Statins | Rosuvastatin, Simvastatin | Rosuvastatin-d6, Simvastatin-d6 | Adherence Testing |
| ACE Inhibitors | Enalapril, Ramipril | Ramipril-d5 | Adherence Testing |
| Calcium Channel Blockers | Felodipine, Nifedipine | Nifedipine-d6 | Adherence Testing |
Novel Applications in Proteomics and Metabolomics Research
Proteomics and metabolomics are powerful disciplines that provide a global snapshot of proteins and small-molecule metabolites within a biological system. sigmaaldrich.commdpi.com Mass spectrometry is the core analytical platform for these fields, and quantitative accuracy is paramount for identifying biomarkers and understanding disease mechanisms. sigmaaldrich.comnih.gov Stable isotope-labeled compounds are essential tools in quantitative proteomics and metabolomics, where they are used as internal standards to enable the absolute quantification of specific molecules. nih.gov
While large-scale, untargeted studies analyze thousands of molecules, targeted approaches are often used to validate findings or to quantify a specific panel of proteins or metabolites with high precision. In such targeted analyses, this compound can be employed as an internal standard for the precise measurement of its non-deuterated counterpart, Edoxaban. This is particularly relevant in metabolomics studies investigating drug metabolism pathways or in pharmacoproteomics research examining the effect of a drug on protein expression profiles. mdpi.com The use of a stable isotope-labeled standard like this compound allows researchers to confidently link changes in metabolite or protein levels to drug exposure. nih.gov
| Research Area | Role of this compound | Research Goal | Analytical Technique |
|---|---|---|---|
| Targeted Metabolomics | Internal Standard for Edoxaban | Quantify drug and metabolite levels in pharmacokinetic studies | LC-MS/MS |
| Pharmacoproteomics | Internal Standard for correlating drug levels with protein changes | Identify protein biomarkers of drug efficacy or toxicity | LC-MS/MS |
| Systems Biology | Tool for precise drug quantification in integrated 'omics' studies | Understand the systemic effects of drug administration | Mass Spectrometry |
Development of Next-Generation Isotope-Labeled Standards for Complex Biological Systems
The increasing complexity of biological research and clinical diagnostics demands continuous innovation in the design and synthesis of isotope-labeled standards. The goal for next-generation standards is to provide even greater accuracy and reliability, especially when dealing with low-abundance analytes in challenging biological matrices like plasma, tissue, or urine. amerigoscientific.com
Key areas of development include:
Strategic Labeling: Moving beyond simple deuterium (B1214612) incorporation to placing isotopes at metabolically stable positions. This prevents the loss of the label during metabolic processes and ensures that the standard accurately reflects the behavior of the analyte throughout the analytical process.
Higher Isotopic Purity: Synthesizing standards with minimal amounts of the unlabeled analyte reduces the background signal and improves the limits of quantification, which is crucial for measuring trace-level compounds.
Advanced Synthesis Methods: The development of more efficient and selective deuteration reactions, such as novel hydrogen isotope exchange (HIE) techniques, allows for the creation of complex labeled molecules that were previously difficult to synthesize. researchgate.netresearchgate.net
Multi-Isotope Labeling: Incorporating multiple types of stable isotopes (e.g., ¹³C, ¹⁵N in addition to deuterium) can create standards with a greater mass shift from the native compound, which can be beneficial in high-resolution mass spectrometry to avoid spectral overlaps.
| Characteristic | Traditional Isotope-Labeled Standards | Next-Generation Isotope-Labeled Standards |
|---|---|---|
| Label Position | Often on synthetically convenient positions | Strategically placed on metabolically stable sites |
| Isotopic Purity | High, but may contain trace unlabeled compound | Ultra-high purity to improve signal-to-noise ratio |
| Synthesis | Established, multi-step synthetic routes | Utilizes novel, more efficient labeling chemistries researchgate.net |
| Application Scope | Standard quantitative analysis | Complex metabolic flux analysis, low-level biomarker quantification |
Future Methodological Advancements in Deuterated Compound Research
The strategic replacement of hydrogen with deuterium, known as deuteration, has become an important tool in drug discovery and development. nih.gov The primary benefit stems from the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage, often mediated by cytochrome P450 enzymes. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govmusechem.com
Future advancements in this field are expected to focus on several key areas:
Predictive Modeling: The use of computational chemistry and artificial intelligence to predict the optimal positions for deuteration in a drug molecule to achieve the desired pharmacokinetic and safety profile without diminishing efficacy.
Enhanced Synthetic Methodologies: Continued innovation in catalytic and photocatalytic methods will make the selective deuteration of complex molecules faster, cheaper, and more environmentally friendly. researchgate.netresearchgate.net
Expanded Therapeutic Applications: Research is moving beyond simply improving metabolism to using deuteration to solve other drug development challenges. For example, deuterium can be used to stabilize the chiral centers of drugs, preventing them from converting to less active or more toxic stereoisomers. musechem.com
Regulatory Science: As more deuterated drugs enter clinical trials and reach the market, regulatory frameworks will continue to evolve to address the unique aspects of their development and evaluation. musechem.com The success of approved deuterated drugs like deutetrabenazine and deucravacitinib (B606291) provides a pathway for future candidates. nih.govnih.gov
| Area of Advancement | Description | Potential Impact |
|---|---|---|
| Computational Chemistry | In-silico prediction of metabolic sites and effects of deuteration | Faster and more rational design of deuterated drug candidates |
| Catalysis | Development of new catalysts for selective H/D exchange | More efficient and scalable synthesis of deuterated compounds researchgate.net |
| Chiral Chemistry | Using deuterium to stabilize stereoisomers and prevent racemization | Improved safety and efficacy of chiral drugs musechem.com |
| Biotherapeutics | Isotopic labeling of larger molecules like peptides and antibodies | Enhanced understanding of the pharmacokinetics of biologics |
Q & A
Q. How do researchers reconcile discrepancies in this compound’s reported plasma protein binding values across studies?
- Answer :
- Assay standardization : Compare equilibrium dialysis vs. ultrafiltration methods .
- Physiological conditions : Adjust pH and temperature to mimic in vivo states .
Methodological Best Practices
- Data Management : Store raw LC-MS/MS files in FAIR-compliant repositories (e.g., MetaboLights) with metadata on instrument parameters .
- Peer Review : Cross-validate findings using independent synthetic batches and orthogonal assays (e.g., NMR vs. MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
